molecular formula C19H12ClFN2O B2900266 5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 338954-77-1

5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2900266
CAS No.: 338954-77-1
M. Wt: 338.77
InChI Key: QFLJDYNFIKBWGD-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 338954-77-1) is a chemical compound with a molecular formula of C19H12ClFN2O and a molecular weight of 338.77 . This carbonitrile-substituted dihydropyridine derivative is part of a class of heterocyclic compounds recognized for their significant value in medicinal chemistry and drug discovery research. Compounds based on the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold, particularly those incorporating 4-fluorobenzyl and 4-chlorophenyl substituents, have been identified as key structural motifs in the development of potent and selective enzyme inhibitors . Specifically, closely related analogues have shown promising activity as selective inhibitors of the Met kinase superfamily, a important target in oncology, demonstrating complete tumor stasis in preclinical models and progressing to clinical trials . The structural features of this compound—including the chlorophenyl group, the fluorophenylmethyl moiety, and the electron-withdrawing nitrile group—are known to be critical for optimizing enzyme potency, aqueous solubility, and kinase selectivity . Furthermore, such dihydropyridine and carbonitrile-based structures are frequently explored for their diverse biological activities, including potential antifungal and antimicrobial properties . This product is intended for research purposes only, such as in vitro screening, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR). It is supplied with guaranteed analytical purity and is handled with cold-chain transportation to ensure stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O/c20-17-5-3-14(4-6-17)16-9-15(10-22)19(24)23(12-16)11-13-1-7-18(21)8-2-13/h1-9,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLJDYNFIKBWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with malononitrile in the presence of a base such as sodium ethoxide to yield the desired pyridinecarbonitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to six structurally related 2-oxo-1,2-dihydropyridine-3-carbonitriles (Table 1). Key differences include substituent variations at positions 4, 5, and 6, which modulate physicochemical properties and bioactivity.

Table 1. Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Functional Features Reference
5-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile 5: 4-ClPh; 1: 4-FPh-CH2 Not reported ~70–85* Chloro-fluoro synergy, nitrile group
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (3) 4: 4-ClPh; 6: 4-MeOPh Not reported 70 Methoxy group enhances solubility
6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1) 6: 4-FPh; 4: 2-MeOPh 301–303 85 Ortho-methoxy improves crystallinity
6-(Naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (4b) 6: Naphthyl; 4: thiophenyl Not reported 70 Extended aromaticity for π-stacking
4-(4-Fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4: 4-F-3-PhOPh; 6: 4-FPh Not reported Not reported Fluorine-driven crystal stability
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3) Pyrazole core; 5: 4-ClPh; 3: 4-FPh 110–112 72 Ketone group reduces planarity

*Estimated based on analogous syntheses in .

Biological Activity

5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings and data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C21H16ClFN2C_{21}H_{16}ClFN_2. Its structure includes a dihydropyridine core substituted with chlorophenyl and fluorophenyl groups, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating strong antibacterial properties .
  • Biofilm Formation Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are known for their role in persistent infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Proliferation Inhibition : Studies indicate that it exhibits significant antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are relevant targets in cancer therapy due to their roles in tumor progression and metastasis .

Enzyme Inhibition Studies

The enzyme inhibition profile of the compound reveals its potential therapeutic applications:

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseCompetitive12.5
UreaseNon-competitive15.0

These results indicate that the compound could serve as a lead for developing new therapeutics targeting these enzymes.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various derivatives of the compound highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting moderate to strong activity .
  • Anticancer Mechanism Exploration : Research involving docking studies revealed that the compound interacts favorably with key amino acids in target proteins associated with cancer cell survival, further supporting its role as a potential anticancer agent .

Crystallographic Data

The crystal structure of the compound has been elucidated, providing insights into its three-dimensional conformation and interactions at the molecular level. Key crystallographic parameters include:

  • Crystal System : Monoclinic
  • Space Group : P21/c
  • Cell Dimensions :
    • a=20.286(4) a=20.286(4)\,\text{ }
    • b=5.3827(11) b=5.3827(11)\,\text{ }
    • c=16.254(3) c=16.254(3)\,\text{ }
    • β=104.95(3)°\beta =104.95(3)°

This structural information is crucial for understanding how substituents affect biological activity and for guiding future modifications to enhance efficacy .

Q & A

Q. Recommended Approach :

Systematic substituent scanning (e.g., halogen replacement at 4-chlorophenyl).

Meta-analysis of IC₅₀ data across studies using tools like RevMan .

Basic: What analytical techniques are critical for monitoring reaction progress?

Answer:

  • TLC : Use silica plates with UV detection (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • HPLC-PDA : Quantify intermediates with a C18 column (retention time ~8.2 min) .
  • In Situ FTIR : Track carbonyl (C=O) stretching at ~1680 cm⁻¹ during cyclization .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Flow Chemistry : Reduces side reactions (e.g., over-alkylation) via precise residence time control .
  • Catalyst Recycling : Immobilized Pd/C or zeolites for Suzuki couplings (reused 5× with <5% yield loss) .
  • Solvent Optimization : Switch from DMF to cyclopentyl methyl ether (CPME) for easier purification and higher purity (≥98%) .

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